molecular formula C9H11BrO3S B175723 2-Bromoethyl 4-methylbenzenesulfonate CAS No. 19263-21-9

2-Bromoethyl 4-methylbenzenesulfonate

Cat. No. B175723
CAS RN: 19263-21-9
M. Wt: 279.15 g/mol
InChI Key: LTMNMMFAYJZNTC-UHFFFAOYSA-N
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Description

“2-Bromoethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C9H11BrO3S . It is also known by other names such as “2-bromoethyl p-toluenesulfonate” and "1-bromo-2-(p-toluenesulfonyloxy)ethane" . The compound appears as a colorless to yellow sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of “2-Bromoethyl 4-methylbenzenesulfonate” is represented by the formula C9H11BrO3S . It has an average mass of 279.151 Da and a monoisotopic mass of 277.961212 Da .


Physical And Chemical Properties Analysis

“2-Bromoethyl 4-methylbenzenesulfonate” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 365.6±25.0 °C at 760 mmHg . The compound has a flash point of 174.9±23.2 °C . It has a molar refractivity of 58.9±0.4 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Molecular Structure Studies

  • Research on the 4-methylbenzenesulfonate anion involved ab initio quantum chemical methods and IR and Raman spectroscopy, leading to a better understanding of its molecular structure and vibrational modes (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

Supramolecular Assembly

Optical Material Research

Micellar Solution Studies

  • The reaction kinetics of methyl-4-nitrobenzenesulfonate with Br(-) in micellar solutions showed how surfactant concentration affects reactivity, providing insights for applications in chemical synthesis (Muñoz, Graciani, Rodríguez, & Moyá, 2003).

Nonlinear Optical Response Enhancement

  • Research on quinolinium crystals with various aromatic anions, including 4-methylbenzenesulfonate, revealed the impact of halogen substituents on nonlinear optical responses, useful for optical-to-THz conversion applications (Lee, Kang, Shin, Lee, Lee, Jazbinsek, Yun, Kim, Rotermund, & Kwon, 2018).

Chemical Synthesis

Antibacterial and Anti-Inflammatory Applications

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromoethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNMMFAYJZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390633
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl 4-methylbenzenesulfonate

CAS RN

19263-21-9
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Singh, A Sharma, N Gunaganti… - Journal of Medicinal …, 2023 - ACS Publications
The carbazole CBL0137 (1) is a lead for drug development against human African trypanosomiasis (HAT), a disease caused by Trypanosoma brucei. To advance 1 as a candidate drug…
Number of citations: 1 pubs.acs.org
Z Zhang, X Wang, J Ye, H Liu, J Fang… - Molecular …, 2021 - ACS Publications
… ARS-1620 was also modified with 2-bromoethyl 4-methylbenzenesulfonate to obtain ARS-OTs as the precursor for 18 F labeling. Both tracers were successfully prepared with …
Number of citations: 2 pubs.acs.org
PJ Klein, M Chomet, A Metaxas… - European Journal of …, 2016 - Elsevier
The N-Methyl-d-Aspartate receptor (NMDAR) is involved in many neurological and psychiatric disorders including Alzheimer's disease and schizophrenia. The aim of this study was to …
Number of citations: 17 www.sciencedirect.com

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